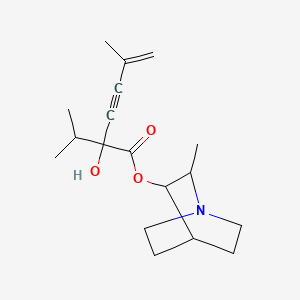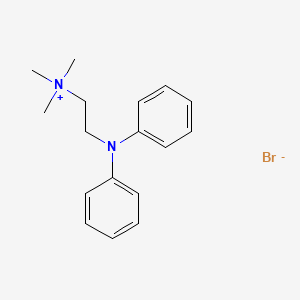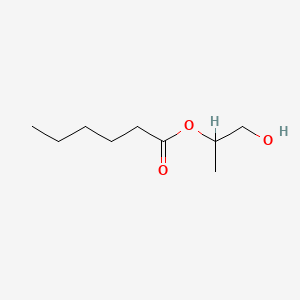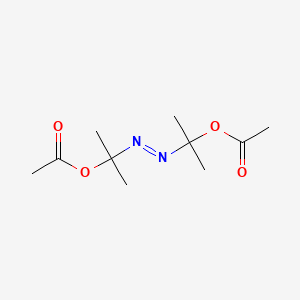
1,1'-Azobis(1-methylethyl) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Azobis(1-methylethyl) diacetate, also known as 2,2’-azobis(2-propanol) diacetate, is a chemical compound with the molecular formula C10H18N2O4. It is an azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) within its structure. This compound is commonly used as an initiator in radical polymerization reactions due to its ability to generate free radicals upon thermal decomposition .
Métodos De Preparación
The synthesis of 1,1’-Azobis(1-methylethyl) diacetate typically involves the reaction of 2,2’-azobis(2-propanol) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate ester. The general reaction scheme is as follows:
2,2’-azobis(2-propanol)+acetic anhydride→1,1’-Azobis(1-methylethyl) diacetate+acetic acid
Industrial production methods often employ metal-based Lewis acid catalysts to enhance the reaction efficiency and yield. These catalysts facilitate the conversion of aldehydes with acetic anhydride to form the desired diacetate compounds .
Análisis De Reacciones Químicas
1,1’-Azobis(1-methylethyl) diacetate undergoes various chemical reactions, primarily involving radical mechanisms. Some of the common reactions include:
Thermal Decomposition: Upon heating, the compound decomposes to generate free radicals, which can initiate polymerization reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the azo group (N=N) can be reduced to hydrazine (N-NH2) or oxidized to form nitrogen gas (N2).
Substitution Reactions: The acetate groups can be substituted with other functional groups under appropriate conditions, leading to the formation of various derivatives.
Aplicaciones Científicas De Investigación
1,1’-Azobis(1-methylethyl) diacetate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of radical-induced biological processes and oxidative stress. It serves as a model compound to investigate the effects of free radicals on biological systems.
Medicine: Research on the compound’s potential therapeutic applications is ongoing. It is being explored for its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: In industrial applications, 1,1’-Azobis(1-methylethyl) diacetate is used in the production of plastics, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-Azobis(1-methylethyl) diacetate involves the generation of free radicals upon thermal decomposition. The nitrogen-nitrogen double bond (N=N) in the azo group breaks, forming two free radicals. These radicals can then initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The molecular targets and pathways involved in these reactions are primarily related to the radical-induced polymerization mechanisms .
Comparación Con Compuestos Similares
1,1’-Azobis(1-methylethyl) diacetate can be compared with other azo compounds, such as:
2,2’-Azobis(2-methylpropionamidine) dihydrochloride (AIBA): A water-soluble azo initiator used in polymerization reactions.
2,2’-Azobis(2-(2-imidazoline-2-yl) propane) dihydrochloride (AIBI): Another water-soluble azo initiator with applications in polymer chemistry.
1,1’-Azobis(5-methyltetrazole): A high-nitrogen azo compound used in energetic materials.
The uniqueness of 1,1’-Azobis(1-methylethyl) diacetate lies in its specific structure and the presence of acetate groups, which influence its reactivity and applications in various fields.
Propiedades
Número CAS |
40888-97-9 |
|---|---|
Fórmula molecular |
C10H18N2O4 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-[(E)-2-acetyloxypropan-2-yldiazenyl]propan-2-yl acetate |
InChI |
InChI=1S/C10H18N2O4/c1-7(13)15-9(3,4)11-12-10(5,6)16-8(2)14/h1-6H3/b12-11+ |
Clave InChI |
PZILQNGWHUGDLZ-VAWYXSNFSA-N |
SMILES isomérico |
CC(=O)OC(C)(C)/N=N/C(C)(C)OC(=O)C |
SMILES canónico |
CC(=O)OC(C)(C)N=NC(C)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
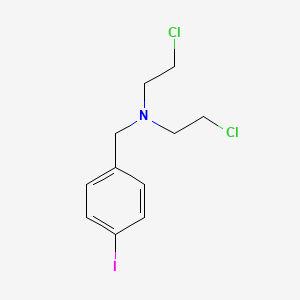


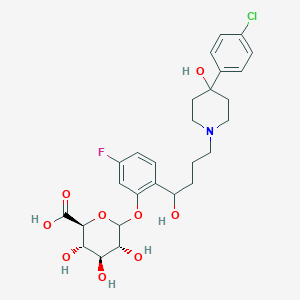

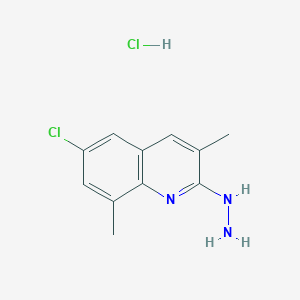
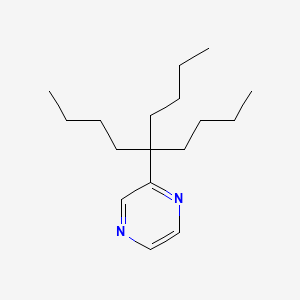
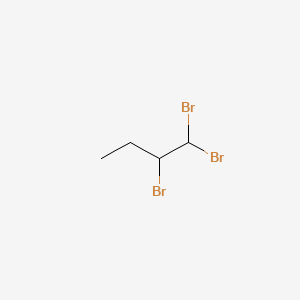
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
